molecular formula C14H19N B256862 N,N-diethyl-4-phenylbut-3-yn-2-amine

N,N-diethyl-4-phenylbut-3-yn-2-amine

Cat. No. B256862
M. Wt: 201.31 g/mol
InChI Key: CKZLTELEGHRENY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-phenylbut-3-yn-2-amine, also known as DEPBA, is a synthetic compound that belongs to the family of phenylethylamines. DEPBA has been widely studied for its potential use in scientific research due to its unique molecular structure and pharmacological properties.

Mechanism of Action

N,N-diethyl-4-phenylbut-3-yn-2-amine acts as a selective serotonin and dopamine reuptake inhibitor, which means that it binds to the serotonin and dopamine transporters and prevents them from reabsorbing serotonin and dopamine. This leads to an increase in the levels of serotonin and dopamine in the synaptic cleft, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in the levels of serotonin and dopamine in the brain, an increase in the release of oxytocin, and an increase in the levels of prolactin. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-4-phenylbut-3-yn-2-amine in lab experiments is its high affinity for the serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using this compound is its potential for abuse, which means that it must be handled with care and used only for scientific research purposes.

Future Directions

There are many potential future directions for research on N,N-diethyl-4-phenylbut-3-yn-2-amine, including its use as a tool for studying the role of serotonin and dopamine in the brain, its potential for use in the treatment of anxiety and depression, and its potential for use in the development of new antidepressant and anxiolytic drugs. Further research is needed to fully understand the pharmacological properties of this compound and its potential uses in scientific research and medicine.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research. It acts as a selective serotonin and dopamine reuptake inhibitor and has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on this compound. Further research is needed to fully understand the pharmacological properties of this compound and its potential uses in scientific research and medicine.

Synthesis Methods

N,N-diethyl-4-phenylbut-3-yn-2-amine can be synthesized using a variety of methods, including the reaction of 4-phenylbut-3-yn-2-one with diethylamine in the presence of a reducing agent such as lithium aluminum hydride. Other methods include the reaction of 4-phenylbut-3-yn-2-ol with diethylamine and the reaction of 4-phenylbut-3-yn-2-amine with diethyl sulfate.

Scientific Research Applications

N,N-diethyl-4-phenylbut-3-yn-2-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter and can act as a selective serotonin reuptake inhibitor (SSRI). This compound has also been shown to have an affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor.

properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N,N-diethyl-4-phenylbut-3-yn-2-amine

InChI

InChI=1S/C14H19N/c1-4-15(5-2)13(3)11-12-14-9-7-6-8-10-14/h6-10,13H,4-5H2,1-3H3

InChI Key

CKZLTELEGHRENY-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)C#CC1=CC=CC=C1

Canonical SMILES

CCN(CC)C(C)C#CC1=CC=CC=C1

Origin of Product

United States

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